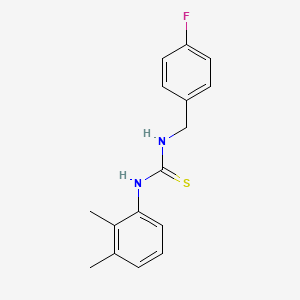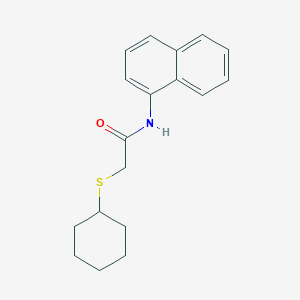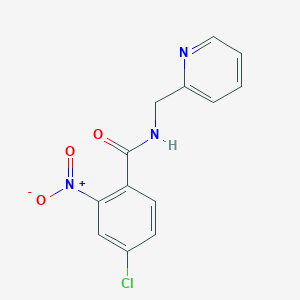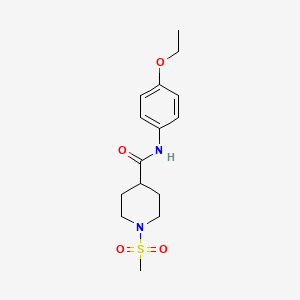
N-(2,3-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a thiourea functional group, which is characterized by the presence of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea typically involves the reaction of 2,3-dimethylaniline with 4-fluorobenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The general reaction scheme is as follows:
2,3-dimethylaniline+4-fluorobenzyl isothiocyanate→N-(2,3-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
N-(2,3-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its structural similarity to other bioactive thioureas.
Agriculture: The compound could be investigated for its potential use as a pesticide or herbicide.
Materials Science: It may be used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and other interactions with target molecules, influencing their function.
類似化合物との比較
Similar Compounds
- N-phenyl-N’-benzylthiourea
- N-(2-methylphenyl)-N’-(4-chlorobenzyl)thiourea
- N-(3,4-dimethylphenyl)-N’-(4-bromobenzyl)thiourea
Uniqueness
N-(2,3-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea is unique due to the presence of both 2,3-dimethyl and 4-fluorobenzyl groups, which may impart distinct chemical and biological properties compared to other thioureas. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2S/c1-11-4-3-5-15(12(11)2)19-16(20)18-10-13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJDKZIZLWJIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methylbutyl)thio]-4,6-pyrimidinediol](/img/structure/B5827308.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5827324.png)


![2-[(3-chloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5827335.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5827347.png)
![N-[2-(acetylamino)phenyl]-3-cyclopentylpropanamide](/img/structure/B5827354.png)
![2-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B5827368.png)

![4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B5827377.png)

